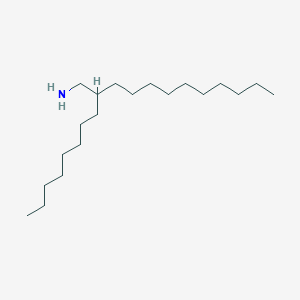![molecular formula C8H18N2O B1288255 [1-(2-氨基乙基)哌啶-4-基]甲醇 CAS No. 129999-62-8](/img/structure/B1288255.png)
[1-(2-氨基乙基)哌啶-4-基]甲醇
描述
[1-(2-Aminoethyl)piperidin-4-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is significant in various fields, including organic synthesis, medicinal chemistry, and industrial applications .
科学研究应用
[1-(2-Aminoethyl)piperidin-4-yl]methanol has a wide range of scientific research applications, including:
作用机制
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to interact with a variety of targets in the body, including various enzymes and receptors .
Mode of Action
It is known that piperidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some piperidine derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, often through their interaction with enzymes and receptors .
Result of Action
Given that piperidine derivatives can interact with a variety of targets, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(2-Aminoethyl)piperidin-4-yl]methanol. These factors could include the pH of the environment, the presence of other compounds, and the temperature .
生化分析
Biochemical Properties
[1-(2-Aminoethyl)piperidin-4-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and function .
Cellular Effects
The effects of [1-(2-Aminoethyl)piperidin-4-yl]methanol on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, [1-(2-Aminoethyl)piperidin-4-yl]methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active site of enzymes, resulting in changes in enzyme activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(2-Aminoethyl)piperidin-4-yl]methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of [1-(2-Aminoethyl)piperidin-4-yl]methanol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable biological response. Toxicity studies have indicated that high doses of the compound can lead to adverse effects such as organ damage or metabolic disturbances .
Metabolic Pathways
[1-(2-Aminoethyl)piperidin-4-yl]methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in cellular metabolism, impacting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of [1-(2-Aminoethyl)piperidin-4-yl]methanol within cells and tissues are crucial for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. This distribution can affect the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of [1-(2-Aminoethyl)piperidin-4-yl]methanol is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Aminoethyl)piperidin-4-yl]methanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the condensation reaction of 1-(2-aminoethyl)piperidine with formaldehyde under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of [1-(2-Aminoethyl)piperidin-4-yl]methanol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product suitable for various applications .
化学反应分析
Types of Reactions
[1-(2-Aminoethyl)piperidin-4-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with different reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
相似化合物的比较
Similar Compounds
1-(2-Aminoethyl)piperidine: A closely related compound with similar chemical properties and applications.
4-Piperidinemethanol: Another piperidine derivative with comparable uses in organic synthesis and medicinal chemistry.
Uniqueness
[1-(2-Aminoethyl)piperidin-4-yl]methanol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
[1-(2-aminoethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-3-6-10-4-1-8(7-11)2-5-10/h8,11H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPGIVPZQUNHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598123 | |
| Record name | [1-(2-Aminoethyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129999-62-8 | |
| Record name | [1-(2-Aminoethyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid](/img/structure/B1288191.png)




![2-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B1288203.png)


